molecular formula C18H19N3O B6924550 N-cyclopropyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-1-carboxamide

N-cyclopropyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-1-carboxamide

Cat. No.: B6924550
M. Wt: 293.4 g/mol
InChI Key: ZFRGJTRJDSSPRC-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyridin-2-ylmethyl group, and a 2,3-dihydroindole-1-carboxamide moiety

Properties

IUPAC Name

N-cyclopropyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(20-12-10-14-5-1-2-7-17(14)20)21(16-8-9-16)13-15-6-3-4-11-19-15/h1-7,11,16H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRGJTRJDSSPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=N2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-1-carboxamide typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-cyclopropyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-1-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclopropyl-N-(pyridin-2-ylmethyl)glycinamide

  • N-pyridin-2-ylmethyl-2,3-dihydroindole-1-carboxamide

  • N-(pyridin-3-ylmethyl)propan-2-amine

This comprehensive overview highlights the significance of N-cyclopropyl-N-(pyridin-2-ylmethyl)-2,3-dihydroindole-1-carboxamide in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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